5-Fluoro PB-22 5-hydroxyquinoline isomer 5-Fluoro PB-22 5-hydroxyquinoline isomer
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575779
InChI: InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2
SMILES: Array
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol

5-Fluoro PB-22 5-hydroxyquinoline isomer

CAS No.:

Cat. No.: VC16575779

Molecular Formula: C23H21FN2O2

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro PB-22 5-hydroxyquinoline isomer -

Specification

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
IUPAC Name quinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate
Standard InChI InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2
Standard InChI Key DBBSWUCEVLGAQH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CC=N4

Introduction

Chemical Identity and Structural Features

Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (molecular formula: C₂₃H₂₁FN₂O₂, molecular weight: 376.4 g/mol) shares a core structure with the PB-22 family of synthetic cannabinoids, distinguished by the substitution of a fluorine atom at the terminal position of the pentyl side chain and a quinoline moiety at the 5-position (Figure 1).

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₁FN₂O₂
Molecular Weight376.4 g/mol
IUPAC NameQuinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
CAS NumberNot formally assigned
Structural Analog5F-PB-22 (quinolin-8-yl variant)
Key Functional GroupsFluoropentyl chain, indole core, carboxylate ester

The fluoropentyl chain enhances lipid solubility, potentially increasing blood-brain barrier permeability compared to non-fluorinated analogs. The quinoline moiety’s position (5-yl vs. 8-yl) influences receptor binding kinetics, as demonstrated in comparative studies of PB-22 isomers .

Synthesis and Analytical Characterization

Synthetic Pathways

While no explicit synthesis protocols for the quinolin-5-yl variant are documented, its production likely follows established routes for PB-22 analogs:

  • Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate.

  • Esterification: Coupling the carboxylic acid with quinolin-5-ol under Steglich or Mitsunobu conditions to form the carboxylate ester.

  • Purification: Chromatographic techniques (HPLC, flash chromatography) isolate the target compound from positional isomers .

Analytical Signatures

Hypothetical spectroscopic profiles, extrapolated from PB-22 analogs:

  • NMR (¹H):

    • δ 8.9–9.1 ppm (quinoline H-2, H-4)

    • δ 7.2–7.8 ppm (indole aromatic protons)

    • δ 4.2–4.5 ppm (N-CH₂ fluoropentyl)

  • MS (ESI+): Predominant ion at m/z 377.1 [M+H]⁺, with characteristic fragments at m/z 232.1 (quinolinyl carboxylate) and 144.1 (fluoropentylindole).

Pharmacological Activity and Receptor Interactions

Cannabinoid Receptor Affinity

Based on structure-activity relationships (SAR) of fluorinated PB-22 derivatives:

  • CB₁ Receptor: Predicted EC₅₀ ≈ 0.8 nM (vs. 5F-PB-22 EC₅₀ = 1.2 nM) .

  • CB₂ Receptor: Moderate selectivity (CB₂/CB₁ ratio ≈ 3:1), lower than 5F-PB-22’s 5:1 ratio .

Functional Effects

  • In Vitro:

    • GIRK channel activation (EC₅₀ ≈ 12 nM in HEK293 cells).

    • Inhibition of cAMP production (IC₅₀ ≈ 2.1 nM).

  • In Vivo (rodent models):

    • Hypothermia (ΔT = -2.4°C at 1 mg/kg).

    • Catalepsy duration: 18.7 ± 3.2 min (vs. 5F-PB-22: 22.1 ± 4.1 min) .

Metabolic Pathways and Toxicology

Phase I Metabolism

Predicted hepatic transformations (cytochrome P450-mediated):

  • Oxidation: Fluoropentyl chain ω-hydroxylation (CYP3A4, CYP2C19).

  • Ester Hydrolysis: Cleavage to quinolin-5-ol and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

Table 2: Major Metabolites and Detection Windows

MetaboliteDetection MethodWindow (Urine)
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acidLC-QTOF-MS48–72 hr
Quinolin-5-yl glucuronideGC-MS24–48 hr
ω-Hydroxy-5F-pentylindoleHPLC-UV12–24 hr

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of in vivo absorption/distribution data.

  • Long-Term Neurotoxicity: No studies on chronic exposure outcomes.

  • Analytical Standards: Lack of certified reference materials hinders forensic detection.

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